molecular formula C6H10O B2479431 1-[(1S,2S)-2-methylcyclopropyl]ethanone CAS No. 36224-04-1

1-[(1S,2S)-2-methylcyclopropyl]ethanone

Cat. No.: B2479431
CAS No.: 36224-04-1
M. Wt: 98.145
InChI Key: CSEAGYCTZLEZON-NJGYIYPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1S,2S)-2-methylcyclopropyl]ethanone is a chemical compound with the molecular formula C6H10O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S,2S)-2-methylcyclopropyl]ethanone typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to yield the desired ethanone. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[(1S,2S)-2-methylcyclopropyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

1-[(1S,2S)-2-methylcyclopropyl]ethanone has found applications in several fields:

Mechanism of Action

The mechanism of action of 1-[(1S,2S)-2-methylcyclopropyl]ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

    1-[(1R,2R)-2-methylcyclopropyl]ethanone: A stereoisomer with different spatial arrangement of atoms.

    Cyclopropyl methyl ketone: A simpler analog lacking the methyl group on the cyclopropyl ring.

    2-methylcyclopropanecarboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of the ethanone moiety.

Uniqueness: 1-[(1S,2S)-2-methylcyclopropyl]ethanone stands out due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems .

Properties

IUPAC Name

1-[(1S,2S)-2-methylcyclopropyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3/t4-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEAGYCTZLEZON-NJGYIYPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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